Vigabatrin, also known as γ-vinyl GABA (GVG), is a synthetic compound classified as a GABA analogue. [] It plays a significant role in scientific research as a potent inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). [, ] This inhibitory action leads to an increase in GABA concentrations in the brain, making it a valuable tool for studying GABAergic neurotransmission and its role in various neurological processes. [, ]
Vigabatrin exerts its primary action by irreversibly inhibiting GABA-T. [, , , , ] This inhibition prevents the breakdown of GABA, leading to an accumulation of GABA in the synaptic cleft. [, , , ] The increased GABA concentration enhances inhibitory neurotransmission by potentiating the effects of GABA at both GABAA and GABAB receptors. [, ] This mechanism of action makes Vigabatrin a valuable tool in studying GABAergic signaling pathways and their involvement in neurological disorders. [, ]
Vigabatrin has been extensively studied for its anticonvulsant effects and is a recognized treatment option for specific types of epilepsy. [, , , , , , , , , , , , , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: